![molecular formula C12H11N3O2 B6149865 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1489953-55-0](/img/new.no-structure.jpg)
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid is an organic compound that features a cyclopropyl group attached to a triazole ring, which is further connected to a benzoic acid moiety.
Preparation Methods
The synthesis of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of a cyclopropyl-substituted triazole with a benzoic acid derivative. One common method includes the use of sodium hypochlorite as a reagent, followed by heating and subsequent crystallization to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and benzoic acid moieties can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, with studies indicating its efficacy against certain cancer cell lines.
Materials Science: The compound is used in the synthesis of metal-organic frameworks and coordination polymers, which have applications in catalysis and materials engineering.
Biological Research: It is investigated for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or pathways critical for cancer cell proliferation. For example, it has been shown to induce apoptosis in cancer cells by disrupting cellular processes . In antimicrobial research, it targets bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)benzoic acid can be compared with other triazole-containing compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity.
4H-1,2,4-triazol-3-yl cycloalkanols: These compounds also contain the triazole ring but differ in their alicyclic substituents, leading to different applications and properties.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): This compound features a methylene bridge between two benzoic acid moieties, offering unique structural and functional properties.
The uniqueness of this compound lies in its cyclopropyl group, which can enhance its biological activity and stability compared to similar compounds.
Properties
CAS No. |
1489953-55-0 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(4-cyclopropyl-1,2,4-triazol-3-yl)benzoic acid |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-3-1-8(2-4-9)11-14-13-7-15(11)10-5-6-10/h1-4,7,10H,5-6H2,(H,16,17) |
InChI Key |
JKZYQRUUGXTYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NN=C2C3=CC=C(C=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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